molecular formula C23H19Cl2N3O3S B2945324 N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 865656-13-9

N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No.: B2945324
CAS No.: 865656-13-9
M. Wt: 488.38
InChI Key: WPOUMNORHGCHGR-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at position 1 with a (4-chlorophenyl)methyl group and at position 3 with a propanamide side chain containing a (2-chlorophenyl)methyl moiety. Its structure combines a heterocyclic scaffold with dual chlorophenyl substitutions, which may enhance hydrophobic interactions and target binding in biological systems. The propanamide linker and chlorinated aromatic groups suggest tailored pharmacokinetic properties, such as improved membrane permeability and metabolic stability.

Properties

CAS No.

865656-13-9

Molecular Formula

C23H19Cl2N3O3S

Molecular Weight

488.38

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C23H19Cl2N3O3S/c24-17-7-5-15(6-8-17)14-28-19-10-12-32-21(19)22(30)27(23(28)31)11-9-20(29)26-13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29)

InChI Key

WPOUMNORHGCHGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions. This step often requires the use of chlorinated aromatic compounds and strong bases or catalysts to facilitate the substitution.

    Amidation Reaction: The final step involves the formation of the amide bond. This is typically achieved by reacting the intermediate compound with a suitable amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

    Medicine: There is potential for this compound to be developed into therapeutic agents, particularly for diseases where modulation of specific molecular targets is beneficial.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Compound A: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1)

  • Core: Thieno[3,2-d]pyrimidin-4-one.
  • Substituents : Acetamide at position 3; phenyl at position 7; 2-chloro-4-methylphenyl on the amide.
  • Molecular Weight : 409.89 g/mol.
  • Key Differences : Shorter acetamide chain vs. propanamide in the target compound. The absence of a 4-chlorophenylmethyl group at position 1 may reduce steric bulk and alter binding affinity.

Target Compound :

  • Molecular Weight : ~490 g/mol (estimated).
  • Advantages : The extended propanamide chain may improve solubility, while dual chlorophenyl groups enhance hydrophobic interactions.
Parameter Target Compound Compound A
Core Structure Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidin-4-one
Position 1 Substituent (4-Chlorophenyl)methyl None
Position 3 Substituent Propanamide with (2-chlorophenyl)methyl Acetamide with (2-chloro-4-methylphenyl)
H-Bond Donors/Acceptors 1/4 1/4
Amide-Containing Analogues

Compound B : N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

  • Structure : Simple propanamide with 3-chlorophenethyl and 4-isobutylphenyl groups.
  • Synthesis : Schotten-Baumann reaction (amine + acyl chloride).

Compound C : Timcodar (N-benzyl-3-(4-chlorophenyl)-propanamide derivative)

  • Application : Anti-tubercular activity via mycobacterial inhibition.
  • Substituents : 4-Chlorophenyl, pyridyl, and trimethoxyphenyl groups.
  • Key Differences: Bulkier substituents and multiple aromatic systems compared to the target compound’s focused chlorophenyl-thienopyrimidine design.
Parameter Target Compound Compound B Compound C
Core Structure Thieno[3,2-d]pyrimidine Linear propanamide Complex benzyl-propanamide
Chlorophenyl Groups 2- and 4-chlorophenyl 3-chlorophenethyl 4-chlorophenyl
Synthetic Complexity High (heterocyclic synthesis) Low (one-step amidation) Moderate (multiple substitutions)
Structural and Conformational Analysis
  • Crystal Packing: N-Substituted acetamides (e.g., ’s 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) exhibit hydrogen-bonded dimers (R₂²(10) motifs) .
  • Dihedral Angles: In , dihedral angles between dichlorophenyl and pyrazol rings range from 54.8° to 77.5° . The target’s thienopyrimidine core likely imposes stricter conformational constraints, favoring planar interactions with biological targets.

Biological Activity

N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide, often referred to in literature as a thienopyrimidine derivative, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, anti-inflammatory, and enzyme inhibitory effects.

The molecular formula of the compound is C23H19Cl2N3O2S2, with a molecular weight of 504.46 g/mol. Key chemical descriptors include:

  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 1
  • LogP (Partition Coefficient) : 4.921
  • Water Solubility (LogSw) : -4.94
    These properties suggest a moderate hydrophobic character, which may influence its bioavailability and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thienopyrimidine exhibit significant antibacterial properties against various bacterial strains. For instance, compounds structurally similar to this compound have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

A comparative analysis of the antibacterial activity of related compounds is presented in Table 1:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi10 µg/mL
Compound BBacillus subtilis15 µg/mL
N-(Chloro)Escherichia coli20 µg/mL

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor. A study reported IC50 values for various derivatives ranging from 1.13 to 6.28 µM, indicating strong inhibitory effects compared to standard references .

Anti-inflammatory Effects

Research indicates that thienopyrimidine derivatives may possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes. The specific mechanisms of action are still under investigation but may involve modulation of signaling pathways related to inflammation.

Case Studies

Several case studies highlight the biological efficacy of thienopyrimidine derivatives:

  • Study on Antibacterial Efficacy : A compound structurally similar to this compound was tested against multiple strains of bacteria. The study concluded that modifications in the chlorophenyl groups significantly enhanced antibacterial activity .
  • Enzyme Inhibition Study : Another research focused on the enzyme inhibition potential of related compounds in a series of in vitro assays. The results indicated that certain modifications increased potency against AChE by up to threefold compared to unmodified versions .

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